2-Methyl-3-[(4-phenylpiperazin-1-yl)carbonyl]naphtho[2,3-b]furan-4,9-dione
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Overview
Description
2-Methyl-3-[(4-phenylpiperazin-1-yl)carbonyl]naphtho[2,3-b]furan-4,9-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a naphthofuran core, substituted with a methyl group and a phenylpiperazine moiety, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[(4-phenylpiperazin-1-yl)carbonyl]naphtho[2,3-b]furan-4,9-dione typically involves multi-step organic reactions. One common method starts with the preparation of the naphthofuran core, which can be synthesized via a palladium-catalyzed coupling reaction between 2-hydroxy-1,4-naphthoquinone and an appropriate olefin . The resulting intermediate is then subjected to further functionalization to introduce the methyl group and the phenylpiperazine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale reactions, ensuring high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[(4-phenylpiperazin-1-yl)carbonyl]naphtho[2,3-b]furan-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce hydroquinone analogs.
Scientific Research Applications
2-Methyl-3-[(4-phenylpiperazin-1-yl)carbonyl]naphtho[2,3-b]furan-4,9-dione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Methyl-3-[(4-phenylpiperazin-1-yl)carbonyl]naphtho[2,3-b]furan-4,9-dione exerts its effects involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to bind to various receptors in the body, potentially modulating their activity. This interaction can influence signaling pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-[(4-phenylpiperazin-1-yl)carbonyl]naphthoquinone: Similar in structure but lacks the furan ring.
3-[(4-Phenylpiperazin-1-yl)carbonyl]naphtho[2,3-b]furan-4,9-dione: Similar but without the methyl group.
Uniqueness
2-Methyl-3-[(4-phenylpiperazin-1-yl)carbonyl]naphtho[2,3-b]furan-4,9-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the naphthofuran core and the phenylpiperazine moiety allows for versatile interactions in chemical reactions and biological systems, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H20N2O4 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
2-methyl-3-(4-phenylpiperazine-1-carbonyl)benzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C24H20N2O4/c1-15-19(20-21(27)17-9-5-6-10-18(17)22(28)23(20)30-15)24(29)26-13-11-25(12-14-26)16-7-3-2-4-8-16/h2-10H,11-14H2,1H3 |
InChI Key |
OKCKBANSFWASOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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